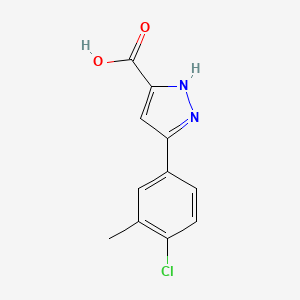

3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-chloro-3-methylphenyl substituent at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The presence of electron-withdrawing groups (e.g., chlorine) and alkyl substituents (e.g., methyl) on the aromatic rings can significantly influence physicochemical properties, such as solubility, melting point, and reactivity, as well as interactions with biological targets .

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-6-4-7(2-3-8(6)12)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOURQYNJNHGVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398189 | |

| Record name | 3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113342-32-8 | |

| Record name | 3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Potassium Permanganate-Mediated Oxidation

A robust method for introducing carboxylic acid groups into pyrazole systems involves the oxidation of methyl substituents. As demonstrated in the synthesis of 5-bromo-1H-3-pyrazolecarboxylic acid, a methyl group at position 3 of the pyrazole ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.

Reaction Conditions and Optimization

- Substrate : 3-Methyl-5-bromopyrazole

- Oxidizing Agent : KMnO₄ (1.5–2.0 equiv)

- Acid Catalyst : 0.1–0.2 M hydrochloric acid (HCl)

- Temperature : 50–70°C

- Yield : 76–85%

The reaction proceeds via radical intermediates, with KMnO₄ acting as both an oxidizing agent and a source of oxygen for carboxyl group formation. Critical parameters include the molar ratio of KMnO₄ to substrate, reaction temperature, and acid concentration. Excess KMnO₄ or elevated temperatures (>70°C) may lead to overoxidation or decomposition, necessitating careful stoichiometric control.

Adaptability to Target Compound Synthesis

For 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid, an analogous approach could involve:

- Synthesizing 5-methyl-3-(4-chloro-3-methylphenyl)-1H-pyrazole via cyclocondensation.

- Oxidizing the methyl group at position 5 using KMnO₄/HCl.

Hypothetical Reaction Pathway

$$

\text{5-Methyl-3-(4-chloro-3-methylphenyl)-1H-pyrazole} \xrightarrow[\text{HCl, 60–70°C}]{\text{KMnO}_4} \text{this compound}

$$

This method offers regioselectivity and avoids competitive side reactions at the chloro-substituted aryl group.

Cyclocondensation of β-Keto Esters with Arylhydrazines

General Reaction Mechanism

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Reaction Optimization and Kinetic Studies

Acid-Catalyzed vs. Base-Catalyzed Cyclocondensation

Cyclocondensation efficiency depends on the catalytic environment:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of arylhydrazines but may complicate product isolation. Ethanol and methanol offer a balance between solubility and ease of removal.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).

- ¹H NMR : Characteristic signals at δ 13.2 ppm (COOH), δ 7.4–7.6 ppm (aryl protons), and δ 2.3 ppm (CH₃).

- IR Spectroscopy : Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (COOH).

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create various derivatives through functionalization, leading to new compounds with diverse properties.

Biology

Research indicates that 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid exhibits antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit the growth of certain bacteria and may modulate inflammatory pathways by interacting with cyclooxygenase (COX) enzymes.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical intermediate . Its ability to induce apoptosis in cancer cell lines suggests it could play a role in developing anticancer therapies. For instance, studies have reported its efficacy against breast (MDA-MB-231) and liver (HepG2) cancer cells, indicating significant antiproliferative effects.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its chemical properties make it suitable for developing herbicides and pesticides that target specific plant pathways.

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including this compound, for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, compounds similar to this one exhibited IC50 values ranging from 50 to 70 μg/mL against COX enzymes, demonstrating promising anti-inflammatory potential.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that pyrazole derivatives could significantly reduce cell viability. Specifically, compounds based on the pyrazole scaffold showed antiproliferative effects on lung and breast cancer cells, indicating their potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole-Carboxylic Acid Derivatives

Key Observations :

- Compounds with halogens on the pyrazole ring (e.g., ) exhibit altered electronic environments, affecting acidity and hydrogen-bonding capacity of the carboxylic acid group.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- The target compound’s methyl group may reduce crystallinity compared to purely halogenated analogs, though experimental data are needed.

Biological Activity

3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazole ring with a chloro-substituted phenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10ClN2O2 |

| CAS Number | 113342-32-8 |

Antimicrobial Properties

Research indicates that compounds with a pyrazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, some compounds in this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole derivatives. Studies have reported that compounds containing the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The anticancer activity is attributed to their ability to induce apoptosis and inhibit cell cycle progression .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, its potential to inhibit COX enzymes suggests a mechanism where it modulates inflammatory pathways. Additionally, its structural features may allow it to interact with various cellular targets involved in cancer progression.

Case Study 1: Antimicrobial Evaluation

In a study evaluating several pyrazole derivatives for antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Among these, compounds similar to this compound exhibited IC50 values ranging from 50 to 70 μg/mL against COX enzymes, demonstrating promising anti-inflammatory potential .

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that pyrazole derivatives could significantly reduce cell viability. Specifically, compounds based on the pyrazole scaffold showed antiproliferative effects on lung and breast cancer cells, indicating their potential role in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by functionalization of the aromatic ring. For example, nucleophilic substitution reactions using phenol derivatives in the presence of a base (e.g., K₂CO₃) can introduce substituents like chloro or methyl groups at specific positions . Key steps include optimizing reaction conditions (e.g., temperature, solvent) and purification via recrystallization or chromatography.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substitution patterns and ring connectivity.

- X-ray crystallography: Programs like SHELX are widely used to resolve crystal structures, providing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding reactivity .

- IR spectroscopy: Identifies carboxylic acid (-COOH) and pyrazole ring vibrations (C=N, C-N stretches).

Q. How can density functional theory (DFT) be applied to predict electronic properties?

DFT methods (e.g., B3LYP) calculate molecular orbitals, electrostatic potentials, and thermodynamic stability. For pyrazole derivatives, hybrid functionals incorporating exact exchange terms improve accuracy in predicting atomization energies and ionization potentials, with average deviations <3 kcal/mol . Basis sets like 6-31G(d) are recommended for balancing computational cost and precision.

Advanced Research Questions

Q. How can synthetic yields be improved for halogenated pyrazole-carboxylic acids?

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) enable selective C-Cl bond formation .

- Microwave-assisted synthesis: Reduces reaction times and improves regioselectivity, as demonstrated for structurally similar 1-(2-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid derivatives .

Q. What strategies resolve discrepancies between computational and experimental data (e.g., bond angles, stability)?

- Functional selection: Compare results from gradient-corrected (e.g., PBE) vs. hybrid (e.g., B3LYP) functionals. For example, Colle-Salvetti correlation-energy formulas reduce errors in calculated correlation energies to <5% .

- Vibrational frequency analysis: Identify overlooked conformational isomers or solvent effects.

- Experimental validation: Use high-resolution crystallography (SHELXL) to refine computational models .

Q. How can derivatives be designed to enhance biological activity or solubility?

- Bioisosteric replacement: Substitute the 4-chloro-3-methylphenyl group with isosteres like 4-methoxyphenyl or cyclopropylmethyl to modulate lipophilicity .

- Salt formation: Convert the carboxylic acid to sodium or ammonium salts to improve aqueous solubility.

- Hybridization: Conjugate with triazole or thiadiazine moieties, as seen in pharmacologically active analogs .

Methodological Considerations

- Handling hygroscopic intermediates: Store under inert gas (N₂/Ar) and use anhydrous solvents during synthesis.

- Crystallization challenges: Co-crystallize with stabilizing agents (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .

- Data reproducibility: Cross-validate computational results using multiple software packages (e.g., Gaussian, ORCA) and experimental replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.